molecular formula C6H6BrN3O4 B11712007 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11712007
M. Wt: 264.03 g/mol
InChI Key: ZKSVZFKSACDHBP-UHFFFAOYSA-N
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Description

3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-3-nitropyrazole with a suitable propanoic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
  • 3-(5-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid
  • 3-(5-bromo-3-amino-1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both bromine and nitro groups on the pyrazole ring.

Properties

Molecular Formula

C6H6BrN3O4

Molecular Weight

264.03 g/mol

IUPAC Name

3-(5-bromo-3-nitropyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H6BrN3O4/c7-4-3-5(10(13)14)8-9(4)2-1-6(11)12/h3H,1-2H2,(H,11,12)

InChI Key

ZKSVZFKSACDHBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CCC(=O)O)Br

Origin of Product

United States

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